2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-15-8-4-7(13-10(14)6-12)5-9(16-2)11(8)17-3/h4-5H,6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRMXUOEQLPQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366577 | |
| Record name | 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39901-45-6 | |
| Record name | 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to form the corresponding carboxylic acid and amine
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines
Scientific Research Applications
Chemistry
In the field of chemistry, 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide serves as an intermediate for synthesizing more complex organic molecules. It is also explored for its potential to participate in various chemical reactions such as nucleophilic substitutions and hydrolysis.
Biology
The compound has garnered interest for its potential biological activities:
- Antimicrobial Activity : Studies have shown that it exhibits notable antimicrobial properties against various bacterial strains.
- Anticancer Activity : Research indicates that it can inhibit the proliferation of cancer cell lines.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12-15 |
| Escherichia coli | 10-13 |
| Pseudomonas aeruginosa | 8-10 |
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 8.5 ± 1.2 |
| HCT116 (colon cancer) | 6.7 ± 0.9 |
| MCF-7 (breast cancer) | 10.0 ± 1.5 |
Medicine
In medicinal chemistry, ongoing research is focused on its potential therapeutic applications due to its bioactive properties. The mechanism of action may involve interactions with specific molecular targets within biological systems.
Case Studies
- Anticancer Effects Study : A study evaluated the effects of this compound on HeLa cells and found a significant reduction in cell viability with an IC50 value of 8.5 μM.
- Antimicrobial Screening Study : Another study focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity of 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide is highly dependent on its substitution pattern. Below is a detailed comparison with analogous compounds, organized by structural and functional variations:
Substitution at the Acetamide Nitrogen
- N-(4-Chlorophenyl) Derivatives: Compound 7 (N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinon-2-yl)thio]acetamide) exhibits 47% tumor growth inhibition (MGI%), outperforming the 4-fluorophenyl analogue (7% MGI%) . The electron-withdrawing chlorine enhances binding to hydrophobic pockets in target proteins, improving antitumor efficacy.
- N-(3,4,5-Trimethoxyphenyl) Derivatives: The parent compound’s 3,4,5-trimethoxyphenyl group contributes to tubulin polymerization inhibition by mimicking colchicine’s methoxy motifs. Docking studies show that derivatives like (E)-N-(2-chlorophenyl)-2-(2-methoxy-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenoxy)acetamide (compound 141) achieve high Surflex docking scores (12.31), indicating strong affinity for the colchicine binding site .
Chlorine Replacement with Heterocycles
- Pyrazole-Substituted Analogues: Replacing the chlorine atom with pyrazole rings (e.g., N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide) enhances anticancer activity by introducing hydrogen-bonding interactions. These derivatives inhibit tubulin polymerization at nanomolar concentrations, with IC₅₀ values comparable to clinical microtubule-targeting agents .
Thioether-Linked Quinazolinone Derivatives
- Compounds like 2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide (compound 10) demonstrate moderate antitumor activity (24% MGI%). The thioether bridge improves metabolic stability, though activity remains lower than propanamide analogues (e.g., compound 14: 47% MGI%) due to reduced conformational flexibility .
Quantitative Activity Comparison
Structure-Activity Relationship (SAR) Trends
Methoxy Groups : The 3,4,5-trimethoxyphenyl moiety is critical for tubulin binding, as seen in colchicine-mimicking agents. Removing even one methoxy group reduces potency .
Electron-Withdrawing Substituents : Chlorine or fluorine at the para position of the aryl ring enhances cytotoxicity by improving hydrophobic interactions and metabolic stability .
Heterocyclic Replacements : Substituting chlorine with pyrazole or thiadiazole rings broadens activity spectra, particularly in anticancer applications .
Biological Activity
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a chloro group, a trimethoxyphenyl moiety, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 259.686 g/mol. The presence of the chloroacetyl group suggests potential applications as a cytotoxic agent, as similar compounds have been explored for their therapeutic effects .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The chloro substituent enhances reactivity, enabling nucleophilic substitution reactions that can lead to various biological effects. Research indicates that the compound may modulate enzyme activity or receptor interactions, contributing to its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial activity. It has shown effectiveness against several bacterial strains at low concentrations. For instance:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12-15 |
| Escherichia coli | 10-13 |
| Pseudomonas aeruginosa | 8-10 |
These results suggest its potential utility in therapeutic applications against bacterial infections .
Anticancer Activity
Research on the anticancer properties of this compound reveals promising results. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 8.5 ± 1.2 |
| HCT116 (colon cancer) | 6.7 ± 0.9 |
| MCF-7 (breast cancer) | 10.0 ± 1.5 |
The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as well as disruption of microtubule dynamics .
Case Studies
- Study on Anticancer Effects : A study evaluated the effects of this compound on HeLa cells. Results indicated a significant reduction in cell viability with an IC50 value of 8.5 μM, suggesting its potential as an anticancer agent.
- Antimicrobial Screening : Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli but showed limited activity against Pseudomonas aeruginosa.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 3,4,5-trimethoxyaniline with chloroacetyl chloride in the presence of a base like triethylamine. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) under inert conditions. Yield optimization involves controlling stoichiometric ratios (1:1.2 molar ratio of amine to chloroacetyl chloride), using catalysts (e.g., DMAP), and monitoring via TLC. Post-reaction purification via recrystallization (petroleum ether/ethyl acetate) improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- IR Spectroscopy : Confirm C=O (amide I band at ~1650–1680 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .
- NMR :
- ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm for trimethoxyphenyl), CH₂Cl (δ 4.0–4.5 ppm), and methoxy groups (δ 3.7–3.9 ppm).
- ¹³C NMR: Carbonyl (δ ~165–170 ppm), aromatic carbons (δ 110–150 ppm), and methoxy (δ ~55–60 ppm) .
- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula (C₁₁H₁₄ClNO₄) and fragmentation patterns (e.g., loss of Cl or methoxy groups) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis due to chloroacetyl chloride’s volatility. Personal protective equipment (gloves, goggles) is mandatory. Waste disposal must adhere to halogenated organic waste guidelines. Acute toxicity assays (e.g., LD₅₀ in rodents) should precede biological studies .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, focusing on transition states and intermediates. Tools like Gaussian or ORCA simulate energy barriers for steps like amide bond formation. Machine learning (e.g., ICReDD’s workflow) can predict optimal solvent/catalyst combinations by training on existing reaction datasets .
Q. How to resolve contradictions in structural data (e.g., crystallography vs. NMR)?
- Methodological Answer : X-ray crystallography provides definitive conformation (e.g., dihedral angles between aromatic rings), while NMR detects dynamic equilibria in solution. For discrepancies, conduct variable-temperature NMR to identify rotational barriers or use NOESY to probe spatial proximity of protons. Cross-validate with powder XRD for bulk crystallinity .
Q. What strategies elucidate the structure-activity relationship (SAR) for biological targets?
- Methodological Answer :
- Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens).
- Test in vitro bioactivity (e.g., enzyme inhibition assays for anticancer targets like tubulin).
- Perform molecular docking (AutoDock Vina) to map interactions with binding pockets (e.g., hydrophobic interactions with trimethoxyphenyl groups) .
Q. How to assess environmental persistence and degradation pathways?
- Methodological Answer : Conduct hydrolysis studies (pH 5–9, 25–50°C) with LC-MS monitoring to detect breakdown products (e.g., dechlorinated acetamides). Soil biodegradation assays under aerobic/anaerobic conditions quantify half-lives. Advanced oxidation processes (e.g., UV/H₂O₂) can identify reactive sites via radical quenching experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
